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Compound of Interest

Methyl 5-(3-chlorophenyl)-5-
Compound Name:
oxovalerate

Cat. No.: B7968171

Get Quote

Executive Summary

Methyl 5-(3-chlorophenyl)-5-oxovalerate (also known as Methyl 4-(3-chlorobenzoyl)butyrate)

is a functionalized keto-ester intermediate used primarily in the synthesis of biologically active
heterocycles and indanone-based scaffolds. Its structure combines a reactive methyl ester, a
flexible alkyl linker, and an electron-deficient aryl ketone. This trifunctional nature makes it a
critical precursor for pyridazinones (via hydrazine condensation) and chloro-substituted
indanones (via intramolecular cyclization), both of which are privileged structures in kinase
inhibitors and metabolic regulators.

Chemical Identity & Structural Analysis[2][3][4]

This compound belongs to the family of

-aroylbutyrates. It serves as the methyl ester derivative of 5-(3-chlorophenyl)-5-oxovaleric acid
(CAS 75381-46-3).[1]

Physicochemical Profile[4][6][7][8][9][10][11]
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Property Value /| Description

IUPAC Name Methyl 5-(3-chlorophenyl)-5-oxopentanoate

Methyl 4-(3-chlorobenzoyl)butyrate; 3-
Common Synonyms ) i
Chlorobenzoyl-butyric acid methyl ester

Molecular Formula

Molecular Weight 240.68 g/mol

75381-46-3 (5-(3-chlorophenyl)-5-oxovaleric
acid)

Parent Acid CAS

) Viscous oil or low-melting solid (polymorph
Physical State
dependent)

Soluble in DCM, EtOAc, MeOH:; Insoluble in

Solubility .
water

SMILES COC(=0)CCCC(=0O)clccec(Chel

Structural Features[4][10]

o Electrophilic Sites: The molecule possesses two distinct electrophilic carbons: the ester
carbonyl (C1) and the benzylic ketone (C5).

» Regioselectivity: The meta-chloro substituent on the phenyl ring directs subsequent
electrophilic aromatic substitutions (EAS) primarily to the ortho and para positions relative to
the ketone, influencing cyclization isomers.

Synthetic Pathways[10][13]

The synthesis of Methyl 5-(3-chlorophenyl)-5-oxovalerate typically follows a two-step
sequence: Friedel-Crafts acylation followed by esterification.

Step 1: Friedel-Crafts Acylation

Reaction: Chlorobenzene + Glutaric Anhydride

5-(3-chlorophenyl)-5-oxovaleric acid.
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e Catalyst: Aluminum Chloride (

).

e Solvent: Excess Chlorobenzene (acts as solvent and reactant) or Nitrobenzene.

e Mechanism: The Lewis acid activates the anhydride, generating an acylium ion that attacks
the chlorobenzene ring. Due to the deactivating nature of the chloro group, the acylation
occurs predominantly at the para position, but the meta isomer (required here) is often a
minor product or requires specific directing conditions/separation. Note: Commercial supplies
often specify the isomer purity.

Step 2: Esterification
Reaction: 5-(3-chlorophenyl)-5-oxovaleric acid + Methanol
Methyl Ester.
o Catalyst: Sulfuric acid (
) or Thionyl Chloride (
).

» Protocol: Acid-catalyzed Fischer esterification is the most robust method.

Visualization of Synthesis

AICI3, Reflux Intermediate: MeOH, H2S04

Glutaric Anhydride Friedel-Crafts . . (Fischer Esterification) g Target:
J—LV 5-(3-chlorophenyl)-5-oxovaleric acid > L =,
+ Chlorobenzene (CAS 75381-46-3) Methyl 5-(3-chlorophenyl)-5-oxovalerate

Click to download full resolution via product page
Caption: Two-step synthetic route from commodity chemicals to the target keto-ester.

Reactivity & Pharmaceutical Applications

This scaffold is a "divergent intermediate,” meaning it can be transformed into multiple distinct
pharmacophores depending on the reagents used.
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A. Synthesis of Pyridazinones (Cardiovascular & Anti-
inflammatory)

Reaction with hydrazine hydrate (

) effects a double condensation—first forming the hydrazone at the ketone, then cyclizing with
the ester to form a dihydropyridazinone.

e Mechanism: Paal-Knorr-like cyclization.

e Relevance: The pyridazinone core is found in PDE3 inhibitors (e.g., Pimobendan analogs)
and COX-2 inhibitors.

B. Intramolecular Cyclization to Indanones

Under strong acidic conditions (e.g., Polyphosphoric Acid - PPA), the free acid or ester
undergoes intramolecular Friedel-Crafts alkylation to form chloro-1-indanone derivatives.

o Regiochemistry: Cyclization onto the meta-chlorophenyl ring can yield two isomers: 4-chloro-
1-indanone or 6-chloro-1-indanone. Steric hindrance usually favors the 6-chloro isomer.

e Relevance: Indanones are precursors to Donepezil (Alzheimer's) and various kinase
inhibitors.

C. Kinase Inhibitor Linkers

The 5-carbon chain serves as a flexible tether in fragment-based drug design, linking an
aromatic warhead (the chlorophenyl group) to a solvent-exposed tail (via the ester).

Reaction Pathway Diagram
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Methyl 5-(3-chlorophenyl)-5-oxovalerate

Hydrazine (N2H4)[Polyphosphoric Acid (PPA)\ NaBH4 or Chiral Catalyst
Reflux Cyclization (Asymmetric Reduction)

Downstream Pharmacophores

6-(3-chlorophenyl)-4,5-dihydropyridazin-3(2H)-one Chloro-1-indanone derivatives Hydroxy-ester derivatives
(PDES3 Inhibitor Scaffold) (Donepezil Precursors) (Chiral reduction products)

________________________________________________________________________________

Click to download full resolution via product page
Caption: Divergent synthesis pathways yielding three distinct bioactive scaffolds.

Experimental Protocol: Synthesis of the Methyl
Ester

Objective: Conversion of 5-(3-chlorophenyl)-5-oxovaleric acid to its methyl ester.

Reagents:

5-(3-chlorophenyl)-5-oxovaleric acid (1.0 eq) [CAS 75381-46-3][1][2]

Methanol (Solvent/Reagent, excess)

Sulfuric Acid (Catalytic, 0.1 eq)

Sodium Bicarbonate (sat.[3] aq.)

Procedure:

e Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of
the keto-acid in 50 mL of anhydrous methanol.

o Catalysis: Add 5 drops of concentrated
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carefully.

Reflux: Heat the mixture to reflux (

) for 4-6 hours. Monitor by TLC (System: Hexane/EtOAc 7:3) until the acid spot disappears.

Work-up: Cool to room temperature. Concentrate methanol under reduced pressure.

Neutralization: Dissolve the residue in DCM (50 mL) and wash with saturated
(
mL) to remove unreacted acid and catalyst.

Isolation: Dry the organic layer over

, filter, and concentrate to yield the crude methyl ester.

Purification: If necessary, purify via silica gel flash chromatography (Eluent: Hexane/EtOAc
gradient).

Handling & Safety Information

o Hazard Classification: Irritant (Skin/Eye).
o Storage: Store in a cool, dry place (

). Keep container tightly closed to prevent hydrolysis of the ester.

e PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid
inhalation of vapors.
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» BenchChem.Application Notes for 5-(3,4-Dichlorophenyl)-5-oxovaleric acid derivatives.
Available at: .

e ChemicalBook.5-(3-CHLOROPHENYL)-5-OXOVALERIC ACID Properties and Suppliers.
Available at: .

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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